EGFR Inhibition: 210-Fold Reduction in Potency Relative to 5-Chloro Analog Underscores Utility as a Low-Affinity Control
Against recombinant human epidermal growth factor receptor (EGFR), N-(4-chlorophenyl)-2-hydroxybenzamide exhibits an IC50 of 41,800 nM (41.8 μM) [1]. In contrast, its dihalogenated analog 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide (CAS 1147-98-4) demonstrates an IC50 of 199 nM against the same target [2]. This represents a 210-fold loss of inhibitory potency for the mono-4′-chloro compound. The data originate from independent biochemical assays and should be interpreted as cross-study comparable evidence.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 41,800 nM (41.8 μM) |
| Comparator Or Baseline | 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide: 199 nM |
| Quantified Difference | 210-fold less potent (41,800 nM vs. 199 nM) |
| Conditions | Target compound: recombinant human EGFR, pH 7.4, 2°C, stopped-flow CO2 hydration assay; Comparator: human EGFR biochemical assay |
Why This Matters
The 210-fold potency differential establishes N-(4-chlorophenyl)-2-hydroxybenzamide as an appropriate negative control or low-activity reference compound for validating EGFR-targeting salicylanilide SAR campaigns.
- [1] BindingDB BDBM234305. N-(4-chlorophenyl)-2-hydroxybenzamide (6). IC50 = 4.18E+4 nM. Assay: recombinant human EGFR, pH 7.4, 2°C. View Source
- [2] MolBic IDRLab. 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide. IC50 = 199 nM. Homo sapiens EGFR. View Source
